A-1155463

Vue d'ensemble

Description

A-1155463 is a highly potent and selective inhibitor of BCL-XL, a member of the BCL-2 protein family. This compound has been extensively studied for its ability to induce apoptosis in BCL-XL-dependent tumor cells, making it a valuable tool in cancer research and therapy .

Applications De Recherche Scientifique

A-1155463 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the interactions between BCL-XL and other proteins in the BCL-2 family.

Biology: Helps in understanding the mechanisms of apoptosis and the role of BCL-XL in cell survival.

Medicine: Investigated for its potential use in cancer therapy, particularly in tumors that are dependent on BCL-XL for survival

Industry: Utilized in the development of new therapeutic agents targeting BCL-XL and related proteins.

Mécanisme D'action

Target of Action

A-1155463 is a highly potent and selective inhibitor of BCL-XL . BCL-XL is a member of the BCL-2 family of proteins, which play crucial roles in regulating apoptosis, or programmed cell death . BCL-XL, as a pro-survival protein, inhibits apoptosis by binding to and sequestering pro-apoptotic proteins .

Mode of Action

This compound binds to BCL-XL with high affinity . This binding inhibits the function of BCL-XL, preventing it from sequestering pro-apoptotic proteins . As a result, these pro-apoptotic proteins are free to initiate the process of apoptosis, leading to cell death . This makes this compound a valuable tool in cancer treatment, as it can induce apoptosis in cancer cells that are dependent on BCL-XL for survival .

Biochemical Pathways

The primary pathway affected by this compound is the apoptosis pathway. By inhibiting BCL-XL, this compound disrupts the balance between pro-survival and pro-apoptotic signals within the cell . This disruption can lead to the initiation of apoptosis, resulting in cell death . The compound’s action can also result in the upregulation of other anti-apoptotic proteins such as MCL-1, indicating a complex interplay between different members of the BCL-2 family .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cells that are dependent on BCL-XL for survival . This has been demonstrated in various cancer models, including small cell lung cancer and colorectal cancer . In addition, this compound has been shown to enhance the efficacy of other cancer treatments, such as the BCL-2 inhibitor venetoclax .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain microenvironmental factors can increase the dependence of cancer cells on BCL-XL, enhancing the effectiveness of this compound . Additionally, the compound’s action can be affected by the presence of other anti-apoptotic proteins, which can provide alternative survival pathways for the cell .

Analyse Biochimique

Biochemical Properties

A-1155463 functions by binding to the BCL-XL protein with high affinity, thereby inhibiting its anti-apoptotic activity. This compound has a Ki value in the picomolar range for BCL-XL, indicating its strong binding affinity. It is significantly less effective against other BCL-2 family members, such as BCL-2 and BCL-W, with Ki values in the nanomolar range . The interaction between this compound and BCL-XL involves the formation of a stable complex that prevents BCL-XL from binding to pro-apoptotic proteins like BIM, thus promoting apoptosis.

Cellular Effects

This compound has been shown to induce apoptosis in various cancer cell lines, including mantle cell lymphoma and other B-cell non-Hodgkin lymphomas . By inhibiting BCL-XL, this compound disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, leading to cell death. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by promoting the release of pro-apoptotic factors and activating downstream apoptotic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the BH3-binding groove of BCL-XL, a critical region for the protein’s anti-apoptotic function. By occupying this groove, this compound prevents BCL-XL from interacting with pro-apoptotic proteins like BIM and BAX. This inhibition leads to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on cellular function have been observed to change over time. Initially, the compound induces rapid apoptosis in sensitive cell lines. Prolonged exposure can lead to the development of resistance, often due to the upregulation of other anti-apoptotic proteins like MCL-1 . The stability and degradation of this compound in vitro and in vivo are also important factors that influence its long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively induces apoptosis in tumor cells without causing significant toxicity. At higher doses, this compound can lead to adverse effects, such as thrombocytopenia, due to its impact on BCL-XL in platelets . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for this compound in clinical applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to apoptosis regulation. It interacts with enzymes and cofactors that modulate the balance between cell survival and death. The compound’s inhibition of BCL-XL affects metabolic flux and metabolite levels by promoting the activation of pro-apoptotic pathways and the subsequent breakdown of cellular components .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is efficiently taken up by cancer cells, where it accumulates and exerts its apoptotic effects. The distribution of this compound within tissues is also affected by its binding affinity for BCL-XL and other cellular components .

Subcellular Localization

This compound is primarily localized to the mitochondria, where it interacts with BCL-XL and other BCL-2 family proteins. This subcellular localization is crucial for its activity, as the mitochondria are key sites for the regulation of apoptosis. The compound’s targeting signals and post-translational modifications may also influence its localization and function within specific cellular compartments .

Méthodes De Préparation

The synthesis of A-1155463 involves several steps, including nuclear magnetic resonance (NMR) fragment screening and structure-based design. The compound is synthesized through a series of chemical reactions that introduce various functional groups to achieve the desired molecular structure . The industrial production methods for this compound are not widely documented, but it is typically produced in research laboratories for scientific studies .

Analyse Des Réactions Chimiques

A-1155463 undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions are essential for modifying the functional groups on the compound to enhance its binding affinity to BCL-XL.

Substitution: Common reagents used in these reactions include various halides and nucleophiles, which help in replacing specific functional groups on the molecule.

Major Products: The primary product of these reactions is this compound itself, with modifications to improve its efficacy and selectivity

Comparaison Avec Des Composés Similaires

A-1155463 is often compared with other BCL-XL inhibitors, such as:

WEHI-539: Another selective BCL-XL inhibitor, but this compound is more potent and selective.

A-1331852: A derivative of this compound, designed to improve its pharmacokinetic properties and binding affinity

Navitoclax (ABT-263): A BCL-2 and BCL-XL inhibitor, but less selective compared to this compound.

This compound stands out due to its high selectivity and potency, making it a valuable compound for both research and therapeutic applications.

Propriétés

Numéro CAS |

1235034-55-5 |

|---|---|

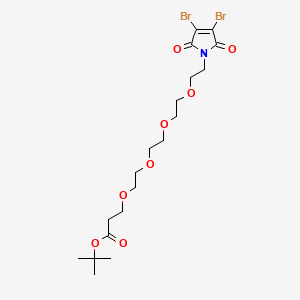

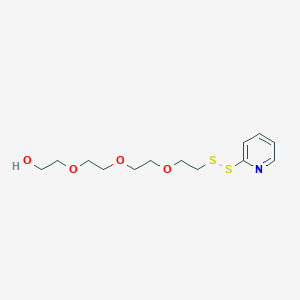

Formule moléculaire |

C35H32FN5O4S2 |

Poids moléculaire |

669.7904 |

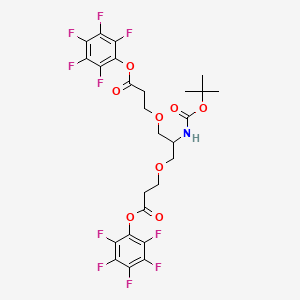

Nom IUPAC |

2-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-5-(3-(4-(3-(dimethylamino)prop-1-yn-1-yl)-2-fluorophenoxy)propyl)thiazole-4-carboxylic acid |

InChI |

InChI=1S/C35H32FN5O4S2/c1-40(2)17-6-8-22-14-15-28(26(36)20-22)45-19-7-13-30-31(33(43)44)38-35(47-30)41-18-16-23-9-5-10-24(25(23)21-41)32(42)39-34-37-27-11-3-4-12-29(27)46-34/h3-5,9-12,14-15,20H,7,13,16-19,21H2,1-2H3,(H,43,44)(H,37,39,42) |

Clé InChI |

SOYCFODXNRVBTI-UHFFFAOYSA-N |

SMILES |

O=C(C1=C(CCCOC2=CC=C(C#CCN(C)C)C=C2F)SC(N3CC4=C(C=CC=C4C(NC5=NC6=CC=CC=C6S5)=O)CC3)=N1)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

A-1155463; A 1155463; A1155463. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does A-1155463 interact with its target, BCL-XL?

A1: this compound binds to the hydrophobic groove of BCL-XL, mimicking the binding of pro-apoptotic BH3-only proteins. [, ] This interaction prevents BCL-XL from sequestering pro-apoptotic proteins like BAX and BAK, thereby promoting apoptosis. []

Q2: What are the downstream effects of this compound binding to BCL-XL?

A2: this compound binding to BCL-XL leads to the release of pro-apoptotic proteins, resulting in mitochondrial outer membrane permeabilization (MOMP). [, ] This triggers the activation of caspases, ultimately leading to programmed cell death (apoptosis). []

Q3: Does this compound affect other BCL-2 family members?

A3: this compound exhibits high selectivity for BCL-XL over other anti-apoptotic proteins like BCL-2 and MCL-1. [, , ] This selectivity profile makes it a valuable tool for dissecting the specific roles of BCL-XL in different cellular contexts.

Q4: Does this compound impact cellular processes other than apoptosis?

A4: Research suggests that this compound can induce cellular senescence in specific contexts, such as in non-small cell lung cancer A549 cells with the ND6 14582A > G mtDNA mutation. [] This effect is accompanied by an increase in BCL-XL expression, potentially representing a compensatory mechanism.

Q5: How does the synergistic effect of this compound with other agents arise?

A5: this compound often demonstrates synergy with other anti-cancer agents, such as docetaxel, bortezomib, and BET inhibitors. [, , , ] This synergy likely stems from their complementary mechanisms of action, targeting multiple pathways crucial for cancer cell survival and proliferation.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula and weight of this compound are not consistently reported in the provided research articles. Researchers are encouraged to consult the primary literature for this information.

Q7: Is there any spectroscopic data available for this compound?

A7: Spectroscopic data for this compound is not provided in the research articles included in this analysis.

Q8: How have structural modifications of this compound impacted its activity and selectivity?

A8: Researchers have explored structural modifications of this compound to optimize its pharmacological properties. [, ] For example, rigidification of the pharmacophore and introduction of sp3-rich moieties have led to the development of orally bioavailable BCL-XL inhibitors like A-1331852. [] These modifications aim to improve potency, selectivity, and pharmacokinetic properties.

Q9: What is the stability profile of this compound under various conditions?

A9: Information regarding the stability of this compound under various conditions is limited in the provided research.

Q10: Are there any specific formulation strategies to improve the stability or bioavailability of this compound?

A10: The research articles analyzed do not detail specific formulation strategies for this compound.

Q11: Which analytical methods are used to characterize and quantify this compound?

A11: Analytical methods used to characterize and quantify this compound are not extensively discussed in the provided research papers.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A12: The provided research papers do not provide detailed information regarding the ADME profile of this compound.

Q13: Which cancer types have shown sensitivity to this compound in preclinical studies?

A13: Preclinical studies have demonstrated the efficacy of this compound in various cancer models, including: * Small cell lung cancer (SCLC) [] * Acute myeloid leukemia (AML) [, ] * Multiple myeloma (MM) [, , ] * Diffuse large B-cell lymphoma (DLBCL) [] * Pilocytic astrocytoma [, ] * Medulloblastoma [, ] * Neuroblastoma [] * Colorectal cancer [, ] * Chondrosarcoma []

Q14: Which in vitro assays are commonly used to assess the efficacy of A-11555463?

A14: Common in vitro assays used to evaluate this compound efficacy include: * Cell viability assays (e.g., CellTiterGlo) [, ] * Apoptosis assays (e.g., caspase activity assays, Annexin V staining) [, , ] * BH3 profiling []

Q15: What animal models have been used to study the in vivo activity of this compound?

A15: this compound has been evaluated in various in vivo models, including: * Xenograft models of human cancer cell lines [, , , , ] * Patient-derived xenograft (PDX) models [, , ]

Q16: What are the known resistance mechanisms to this compound?

A16: Resistance to this compound can arise through several mechanisms:

* Upregulation of other anti-apoptotic proteins like MCL-1 [, , , , ]* Activation of alternative survival pathways such as the MAPK/ERK pathway [, ]* Increased expression of drug efflux transporters []Q17: What is the toxicity profile of this compound in preclinical models?

A17: While this compound has shown promising anti-tumor activity, preclinical studies have also highlighted potential on-target toxicities. For instance, this compound can induce thrombocytopenia in mice. [] This effect is likely due to the essential role of BCL-XL in platelet survival. []

Q18: Have any clinical trials been conducted with this compound?

A18: The research articles analyzed do not mention any completed or ongoing clinical trials involving this compound.

Q19: Are there any biomarkers that can predict response to this compound?

A19: Research suggests that several factors may predict response to this compound:

* BCL-XL expression levels: High BCL-XL expression often correlates with increased sensitivity. [, , , ]* MCL-1 expression levels: High MCL-1 expression can confer resistance to this compound. [, , , , ]* Genetic alterations: Certain genetic alterations, such as MYC amplification, may influence sensitivity. [, ]* Specific mutations: In NSCLC, the ND6 14582A>G mtDNA mutation has been linked to sensitivity when combined with senolytic drugs. []Q20: Is there any information available on the environmental impact and degradation of this compound?

A20: The provided research papers primarily focus on the therapeutic potential of this compound and do not provide information on its environmental impact or degradation.

Q21: Are there any alternative compounds or strategies being explored for targeting BCL-XL in cancer?

A21: Yes, several alternative approaches are under investigation:

* Development of novel BCL-XL inhibitors with improved pharmacological properties [, ]* Combination therapies with other targeted agents or chemotherapies [, , , , , , ]* Strategies to overcome resistance mechanisms, such as targeting MCL-1 or the MAPK/ERK pathway [, , ]* Development of PROTAC degraders targeting BCL-XLAvertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide](/img/structure/B604964.png)